molecular formula C19H28N2O B5219717 CYCLOHEXYL(4-PHENETHYLPIPERAZINO)METHANONE

CYCLOHEXYL(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B5219717
M. Wt: 300.4 g/mol
InChI Key: PBJCEBKNZPDGLE-UHFFFAOYSA-N
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Description

Cyclohexyl(4-phenethylpiperazino)methanone is a complex organic compound with a unique structure that combines a cyclohexyl group, a phenethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(4-phenethylpiperazino)methanone typically involves the reaction of cyclohexanecarboxylic acid with piperazine derivatives. One common method includes the use of cyclohexanecarbonyl chloride and phenethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, often in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing output .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-phenethylpiperazino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexyl(4-phenethylpiperazino)carboxylic acid, while reduction can produce cyclohexyl(4-phenethylpiperazino)methanol .

Scientific Research Applications

Cyclohexyl(4-phenethylpiperazino)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of cyclohexyl(4-phenethylpiperazino)methanone involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Cyclohexyl(4-phenethylpiperazino)methanone can be compared with other similar compounds, such as:

  • Cyclohexyl(4-methoxyphenyl)piperidino]methanone
  • Cyclohexyl(4-hydroxyphenyl)piperidino]methanone
  • Cyclohexyl(4-bromophenyl)piperidino]methanone

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .

This compound stands out due to its unique combination of cyclohexyl and phenethyl groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

cyclohexyl-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c22-19(18-9-5-2-6-10-18)21-15-13-20(14-16-21)12-11-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJCEBKNZPDGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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